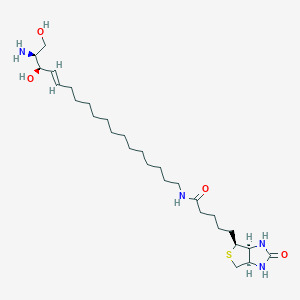

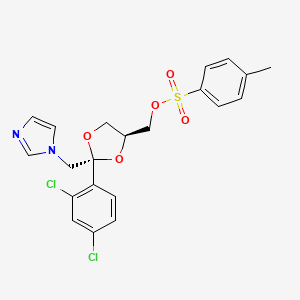

![molecular formula C₁₈H₁₈O₃ B1146285 Ethyl 3-[4-(benzyloxy)phenyl]acrylate CAS No. 104315-07-3](/img/structure/B1146285.png)

Ethyl 3-[4-(benzyloxy)phenyl]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"Ethyl 3-[4-(benzyloxy)phenyl]acrylate" is a chemical compound of interest due to its potential applications in various fields of chemistry and material science. The research into this compound focuses on its synthesis, structural analysis, and the investigation of its properties.

Synthesis Analysis

The synthesis of ethyl 3-[4-(benzyloxy)phenyl]acrylate involves several key steps that ensure the formation of this compound with high purity. Studies have demonstrated various synthetic routes, emphasizing the importance of selecting appropriate reagents and conditions to achieve the desired product efficiently.

Molecular Structure Analysis

The molecular structure of ethyl 3-[4-(benzyloxy)phenyl]acrylate has been analyzed through various techniques, including X-ray diffraction and NMR spectroscopy. These analyses reveal the compound's detailed structural features, including bond lengths, angles, and the spatial arrangement of atoms, providing insight into its chemical behavior.

Chemical Reactions and Properties

Ethyl 3-[4-(benzyloxy)phenyl]acrylate undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. Its reactivity has been explored in the context of copolymerization and its role as a building block in organic synthesis. The compound's ability to participate in different chemical reactions underscores its utility in the synthesis of complex molecules and materials.

Physical Properties Analysis

The physical properties of ethyl 3-[4-(benzyloxy)phenyl]acrylate, such as melting point, boiling point, and solubility, have been thoroughly investigated. These properties are crucial for understanding how the compound behaves under different conditions and can inform its handling and storage requirements.

Chemical Properties Analysis

Investigations into the chemical properties of ethyl 3-[4-(benzyloxy)phenyl]acrylate reveal its reactivity patterns, stability, and interactions with other chemical species. Understanding these properties is essential for predicting how the compound will behave in various chemical reactions and applications.

- Synthesis and Copolymerization of a Mesogenic Acrylate (Morishima et al., 1994)

- Ethyl 3-[2-benzyl-1-(phenylsulfonyl)-1H-indol-3-yl]acrylate: Molecular Structure Analysis (Chinnakali et al., 2007)

- Synthetic Applications and Chemical Properties of Ethyl 3‐Bromodifluoromethyl‐3‐benzyloxy‐acrylate (Peng et al., 2006)

Scientific Research Applications

Use in Synthesizing Hydroxy Esters

Ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate, a related compound, serves as a versatile and multifunctionalized gem-difluorination building block. It is used to introduce difluoromethene subunits into new hydroxy esters, with applications in synthetic chemistry (Peng, Zhao, & Zhu, 2006).

In Polymer Science for Photocrosslinkable Polymers

Monomers like 4-(2′-methoxycinnamoyl)phenyl acrylate and 4-(2′,5′-dimethoxycinnamoyl)phenyl acrylate, which contain photocrosslinkable pendant chalcone moieties and a free radical polymerizable group, have been synthesized. These are used in the synthesis of polymers with potential applications as photoresists (Tamilvanan, Pandurangan, Subramanian, & Reddy, 2008).

Precursors for Tannin-Like Polymers

Ethyl 3-[4-(benzyloxy)phenyl]acrylate derivatives are used as precursors for new acrylate-based polymers, which can potentially be converted to polyphenolic polymers with biological effects (Yuan et al., 1992).

Synthesis of Copolymers with Styrene

Novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including derivatives of ethyl 3-[4-(benzyloxy)phenyl]acrylate, have been prepared and copolymerized with styrene. These acrylates have implications in the development of new polymers (Reddy et al., 2021).

Pharmacological Applications

Certain derivatives of ethyl 3-[4-(benzyloxy)phenyl]acrylate, such as caffeic acid phenethyl ester (CAPE) derivatives, have been found to have selective inhibitory effects against acetylcholinesterase. This suggests potential applications in pharmaceuticals, particularly in targeting diseases like Alzheimer's (Gießel, Loesche, Csuk, & Serbian, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYBNMQBSPKPRB-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[4-(benzyloxy)phenyl]acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

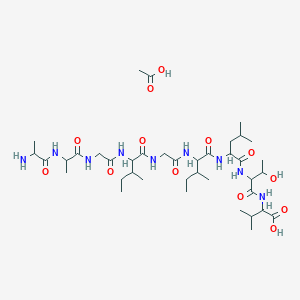

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)